L-Aspartic acid-1,4-13C2

Description

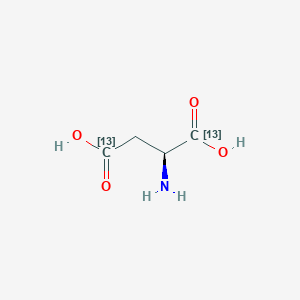

Structure

3D Structure

Properties

Molecular Formula |

C4H7NO4 |

|---|---|

Molecular Weight |

135.09 g/mol |

IUPAC Name |

(2S)-2-amino(1,4-13C2)butanedioic acid |

InChI |

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i3+1,4+1 |

InChI Key |

CKLJMWTZIZZHCS-WGVUESGYSA-N |

Isomeric SMILES |

C([C@@H]([13C](=O)O)N)[13C](=O)O |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

L-Aspartic Acid-1,4-13C2: A Technical Guide to its Mechanism of Action in Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Aspartic acid, a non-essential amino acid, holds a central position in cellular metabolism, contributing to a wide array of critical biosynthetic pathways.[1] Its roles extend from being a fundamental building block for protein synthesis to serving as a key precursor for nucleotide production and a vital intermediate in the tricarboxylic acid (TCA) cycle.[1][2] In the context of rapidly proliferating cells, particularly cancer cells, the demand for aspartate is significantly heightened, often making its availability a rate-limiting factor for growth.[3][4][5]

This technical guide delves into the mechanism of action of L-Aspartic acid-1,4-13C2, a stable isotope-labeled variant of L-aspartic acid. The specific placement of carbon-13 at the C1 and C4 positions allows for precise tracing of the aspartate carbon backbone through various metabolic pathways. By employing techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can elucidate the metabolic fate of this compound, providing invaluable insights into cellular physiology and pathophysiology.[6][7] This guide will provide an in-depth overview of the metabolic pathways traced by this molecule, present quantitative data from relevant studies, detail experimental protocols for its use, and visualize key processes using Graphviz diagrams.

Core Mechanism of Action: Tracing the Metabolic Fate of this compound

The utility of this compound as a metabolic tracer lies in the ability to track the two 13C atoms as they are incorporated into downstream metabolites. Upon entering the cell, this compound can be utilized in several key metabolic pathways:

Transamination and Entry into the TCA Cycle

L-Aspartic acid can be reversibly converted to oxaloacetate by aspartate transaminase (GOT). The 13C labels at the C1 and C4 positions of aspartate are transferred to the corresponding positions in oxaloacetate. This [1,4-13C2]-oxaloacetate can then enter the TCA cycle.

-

Citrate Synthesis: Condensation of [1,4-13C2]-oxaloacetate with unlabeled acetyl-CoA will produce [1,5-13C2]-citrate.

-

Subsequent TCA Cycle Intermediates: As the cycle progresses, the 13C labels will be distributed to other TCA cycle intermediates, such as α-ketoglutarate, succinyl-CoA, fumarate, and malate. The precise labeling pattern of these metabolites in subsequent turns of the cycle can provide information about TCA cycle flux and anaplerotic inputs.

Nucleotide Synthesis

Aspartate is a crucial precursor for both purine and pyrimidine nucleotide biosynthesis.

-

Pyrimidine Synthesis: The entire aspartate molecule is incorporated into the pyrimidine ring. Therefore, pyrimidines synthesized de novo from this compound will contain two 13C atoms.[3]

-

Purine Synthesis: Aspartate donates a nitrogen atom during the synthesis of the purine ring. The carbon skeleton is not directly incorporated into the purine ring itself, but the labeled aspartate can be traced through its contributions to other precursors of purine synthesis.[3]

Amino Acid Synthesis

Aspartate serves as a precursor for the synthesis of several other amino acids, including asparagine, methionine, threonine, and lysine.[1] The 13C labels from this compound will be incorporated into the carbon backbone of these newly synthesized amino acids.

Quantitative Data Presentation

The following tables summarize representative quantitative data from metabolic tracing studies using 13C-labeled aspartate. These values illustrate the fractional contribution of aspartate to various metabolic pools under different cellular conditions.

| Metabolite | Fractional Contribution from [U-13C]-Aspartate (Hypoxia, A549 cells) | Fractional Contribution from [U-13C]-Aspartate (Normoxia, A549 cells) |

| Malate (m+2) | ~5% | ~2% |

| Citrate (m+4) | ~3% | ~1% |

| UMP (m+3) | ~15% | ~8% |

| AMP (m+0) | >95% (Nitrogen donation) | >95% (Nitrogen donation) |

Table 1: Fractional labeling of central metabolites from [U-13C]-L-Aspartate in A549 lung cancer cells under hypoxic (0.5% O2) and normoxic conditions. Data are representative estimations based on graphical data presented in the literature.[3]

| Cell Line | Condition | Aspartate Abundance (Relative to Control) |

| A549 | Piericidin Treatment | ~0.25 |

| PANC-1 | Piericidin Treatment | ~0.3 |

| A549 | Hypoxia (0.5% O2) | ~0.25 |

| PANC-1 | Hypoxia (0.5% O2) | ~0.4 |

Table 2: Relative intracellular aspartate abundance in cancer cell lines following treatment with an electron transport chain inhibitor (piericidin) or exposure to hypoxia.[3]

Signaling Pathways and Experimental Workflows

The metabolism of aspartate is intricately linked with cellular signaling pathways that regulate cell growth and proliferation. For instance, the mTOR pathway, a central regulator of cell metabolism, can influence the expression of enzymes involved in aspartate synthesis.

Metabolic Tracing of this compound in the TCA Cycle

Caption: Metabolic fate of 13C labels from this compound in the TCA cycle.

Experimental Workflow for 13C Metabolic Flux Analysis

Caption: A typical workflow for a 13C metabolic tracing experiment.

Experimental Protocols

Protocol 1: 13C-Labeling of Cultured Mammalian Cells

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

13C-labeling medium (e.g., DMEM without L-aspartic acid, supplemented with this compound)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates or flasks

-

Incubator (37°C, 5% CO2)

Procedure:

-

Seed cells in culture plates or flasks and grow in complete medium until they reach the desired confluency (typically 70-80%).

-

Aspirate the complete medium and wash the cells twice with pre-warmed PBS.

-

Add the pre-warmed 13C-labeling medium containing this compound to the cells.

-

Incubate the cells for a time course determined by the specific experimental goals. To achieve isotopic steady state, incubation for at least two cell doubling times is often recommended.[7]

Protocol 2: Metabolite Extraction

Materials:

-

80% Methanol (pre-chilled to -80°C)

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge (capable of 4°C)

-

Lyophilizer or vacuum concentrator

Procedure:

-

To quench metabolism, rapidly aspirate the labeling medium and add ice-cold 80% methanol to the culture plate.

-

Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant, which contains the polar metabolites, to a new tube.

-

Dry the metabolite extracts using a lyophilizer or vacuum concentrator.

-

Store the dried extracts at -80°C until analysis.

Protocol 3: LC-MS Analysis of 13C-Labeled Metabolites

Materials:

-

Dried metabolite extracts

-

LC-MS grade water with 0.1% formic acid (Mobile Phase A)

-

LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

-

High-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

-

Appropriate chromatography column (e.g., C18 for reverse-phase)

Procedure:

-

Reconstitute the dried metabolite extracts in a suitable volume of the initial mobile phase conditions.

-

Inject the samples onto the LC-MS system.

-

Separate the metabolites using a gradient of Mobile Phase A and B.

-

Acquire mass spectra in full scan mode over a relevant m/z range.

-

Process the raw data using appropriate software to identify metabolites and determine their mass isotopomer distributions (MIDs). The MIDs will reveal the number of 13C atoms incorporated into each metabolite.

Conclusion

This compound is a powerful tool for dissecting the complexities of cellular metabolism. By tracing the journey of its labeled carbon atoms, researchers can gain a detailed understanding of how cells utilize aspartate for energy production, biosynthesis, and proliferation. This knowledge is particularly crucial in the field of cancer research, where metabolic reprogramming is a hallmark of the disease. The methodologies and data presented in this guide provide a framework for designing and interpreting experiments that leverage the unique capabilities of this compound to uncover novel insights into cellular function and identify potential therapeutic targets.

References

- 1. Aspartic acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Aspartate is a limiting metabolite for cancer cell proliferation under hypoxia and in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aspartate is an endogenous metabolic limitation for tumour growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Restricting a key cellular nutrient could slow tumor growth - MIT Department of Biology [biology.mit.edu]

- 6. [U-13C] aspartate metabolism in cultured cortical astrocytes and cerebellar granule neurons studied by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

L-Aspartic Acid-1,4-13C2: A Technical Guide for Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Aspartic acid-1,4-13C2 is a stable isotope-labeled form of the non-essential amino acid L-aspartic acid. In the landscape of metabolic research, particularly in the field of metabolomics and metabolic flux analysis (MFA), stable isotope tracers are indispensable tools for elucidating the intricate network of biochemical pathways. This technical guide provides an in-depth overview of the applications of this compound, offering insights into the metabolic pathways it helps to trace, detailed experimental protocols, and the interpretation of labeling patterns.

Stable isotope labeling, utilizing non-radioactive heavy isotopes like carbon-13 (¹³C), allows researchers to track the journey of atoms through metabolic reactions within living cells and organisms.[1] this compound, with its strategically placed ¹³C atoms at the first and fourth carbon positions, serves as a powerful probe for key metabolic junctions, providing quantitative data on the activity of various enzymatic reactions and pathway fluxes. Its applications extend from basic research in cellular metabolism to the identification of novel drug targets and the elucidation of disease mechanisms.[1]

Core Applications in Metabolic Research

The primary utility of this compound lies in its role as a tracer to investigate central carbon metabolism. Aspartate is a pivotal metabolite, directly linked to the Tricarboxylic Acid (TCA) cycle, amino acid biosynthesis, and nucleotide synthesis. By introducing this compound into a biological system, researchers can monitor the incorporation of the ¹³C label into downstream metabolites, thereby quantifying the flux through these critical pathways.

Tracing the Tricarboxylic Acid (TCA) Cycle

This compound is an excellent tracer for elucidating the dynamics of the TCA cycle, a central hub of cellular respiration and biosynthesis. Aspartate is readily interconverted with the TCA cycle intermediate oxaloacetate via the action of aspartate aminotransferase (AST).

When this compound is introduced, the ¹³C labels are transferred to oxaloacetate. As this labeled oxaloacetate proceeds through the TCA cycle, the ¹³C atoms are incorporated into subsequent intermediates such as citrate, α-ketoglutarate, succinate, fumarate, and malate. By analyzing the mass isotopomer distribution (MID) of these intermediates, researchers can quantify the rate of TCA cycle activity and identify potential metabolic bottlenecks or alterations in disease states.[2]

The specific labeling at the C1 and C4 positions of aspartate provides a distinct advantage. The C4 label of oxaloacetate is lost as CO₂ in the α-ketoglutarate dehydrogenase reaction in the first turn of the TCA cycle, while the C1 label is lost in the subsequent turn. This differential loss of labels allows for the dissection of oxidative versus reductive carboxylation pathways and the resolution of multiple turns of the cycle.

Anaplerosis and Cataplerosis

The TCA cycle is not a closed loop; it is constantly replenished with intermediates (anaplerosis) and drawn upon for biosynthetic precursors (cataplerosis). This compound can be used to study these processes. The entry of the ¹³C labels from aspartate into the TCA cycle represents an anaplerotic flux. Conversely, the appearance of these labels in biosynthetic products derived from TCA cycle intermediates, such as other amino acids or pyrimidines, provides a measure of cataplerotic flux.

Pyrimidine Biosynthesis

Aspartate is a direct precursor for the synthesis of pyrimidine nucleotides (cytosine, thymine, and uracil). The entire aspartate molecule is incorporated into the pyrimidine ring. Therefore, by tracing the incorporation of ¹³C from this compound into pyrimidines, researchers can quantify the rate of de novo pyrimidine synthesis. This is particularly relevant in cancer research, as rapidly proliferating cells often exhibit upregulated nucleotide synthesis.

Data Presentation: Quantitative Insights

The quantitative data obtained from this compound tracing experiments are typically presented as fractional enrichment or absolute flux rates. The tables below illustrate hypothetical yet representative data that can be generated from such studies.

| Metabolite | Fractional ¹³C Enrichment (M+2) |

| Aspartate | 95% |

| Oxaloacetate | 90% |

| Malate | 75% |

| Fumarate | 70% |

| Succinate | 65% |

| α-Ketoglutarate | 50% |

| Citrate | 45% |

| Table 1: Hypothetical fractional ¹³C enrichment in TCA cycle intermediates following administration of this compound. |

| Metabolic Flux | Flux Rate (nmol/10⁶ cells/hr) |

| Aspartate uptake | 50 |

| TCA Cycle Flux (Citrate Synthase) | 150 |

| Anaplerotic flux from Aspartate | 45 |

| Pyrimidine synthesis flux | 10 |

| Table 2: Hypothetical metabolic flux rates calculated from ¹³C labeling data. |

Experimental Protocols

A successful metabolic tracing experiment using this compound requires careful planning and execution. The following provides a general methodology for a cell culture-based experiment.

Cell Culture and Tracer Administration

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.

-

Media Formulation: Culture cells in a defined medium where the concentration of unlabeled L-aspartic acid can be controlled. For precise tracing, a custom medium lacking aspartate is often used, with this compound added as the sole source.[3]

-

Tracer Introduction: Replace the standard culture medium with the ¹³C-labeled medium. The concentration of this compound should be optimized for the specific cell type and experimental goals.

-

Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the tracer and to reach isotopic steady state. The time required to reach steady state varies depending on the metabolic pathway and the turnover rate of the metabolites of interest. For TCA cycle intermediates, this is typically in the range of hours.[3]

Metabolite Extraction

-

Quenching Metabolism: Rapidly halt all enzymatic activity to preserve the metabolic state of the cells. This is typically achieved by aspirating the medium and adding a cold quenching solution, such as 80% methanol, to the cell monolayer.

-

Cell Lysis and Extraction: Scrape the cells in the quenching solution and transfer to a microcentrifuge tube. Lyse the cells through sonication or freeze-thaw cycles.

-

Phase Separation: Add a non-polar solvent like chloroform to the cell lysate to separate the polar metabolites (aqueous phase) from the non-polar lipids (organic phase).

-

Collection: Centrifuge the mixture and carefully collect the upper aqueous phase containing the polar metabolites.

Analytical Techniques

-

Sample Preparation: Dry the collected aqueous phase under a stream of nitrogen or using a vacuum concentrator. The dried metabolites are then derivatized to increase their volatility for gas chromatography-mass spectrometry (GC-MS) analysis.

-

GC-MS or LC-MS/MS Analysis: Analyze the derivatized samples using GC-MS or liquid chromatography-tandem mass spectrometry (LC-MS/MS). These techniques separate the individual metabolites and detect their mass-to-charge ratio, allowing for the quantification of the different mass isotopomers (e.g., M+0, M+1, M+2).[4]

-

Data Analysis: The raw mass spectrometry data is processed to correct for the natural abundance of ¹³C and to calculate the mass isotopomer distributions (MIDs) for each metabolite of interest. These MIDs are then used in metabolic flux analysis software to calculate the flux rates through the relevant pathways.

Visualization of Metabolic Pathways and Workflows

Signaling Pathways

References

- 1. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

- 2. researchgate.net [researchgate.net]

- 3. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

L-Aspartic Acid-1,4-¹³C₂: A Technical Guide to Tracing Central Carbon Metabolism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of L-Aspartic acid-1,4-¹³C₂ as a stable isotope tracer for elucidating the dynamics of central carbon metabolism. While specific literature detailing the extensive use of L-Aspartic acid-1,4-¹³C₂ is emerging, this document synthesizes the foundational principles of ¹³C Metabolic Flux Analysis (MFA) with the known metabolic roles of aspartate to offer a robust framework for its application.

Introduction to L-Aspartic Acid as a Metabolic Tracer

L-Aspartic acid is a non-essential amino acid that plays a pivotal role at the crossroads of amino acid and carbohydrate metabolism. Its carbon skeleton is readily interchangeable with oxaloacetate, a key intermediate in the Tricarboxylic Acid (TCA) cycle, through the action of aspartate aminotransferases.[1][2] This direct link makes L-Aspartic acid an invaluable tracer for probing the metabolic fluxes within the TCA cycle and connected pathways. The use of L-Aspartic acid-1,4-¹³C₂, with isotopic labels at the carboxyl carbons, allows for precise tracking of the entry and subsequent fate of these specific carbon atoms within the central metabolic network.

Upon entering the cell, L-Aspartic acid-1,4-¹³C₂ is converted to ¹³C-labeled oxaloacetate. This labeled oxaloacetate then participates in the TCA cycle, leading to the propagation of the ¹³C label to other TCA cycle intermediates, as well as to metabolites derived from these intermediates. By analyzing the mass isotopomer distribution of these downstream metabolites, researchers can quantify the rates of metabolic reactions, providing insights into cellular bioenergetics and biosynthetic activities.

Experimental Protocols

The following protocols are generalized from standard ¹³C Metabolic Flux Analysis (MFA) procedures and adapted for the use of L-Aspartic acid-1,4-¹³C₂. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Culture and Labeling

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest.

-

Media Preparation: Prepare culture medium (e.g., DMEM, RPMI 1640) devoid of unlabeled L-Aspartic acid to maximize the incorporation of the labeled tracer. Supplement the medium with dialyzed fetal bovine serum to minimize the influence of unlabeled amino acids from the serum.

-

Tracer Introduction: On the day of the experiment, replace the standard culture medium with the prepared medium containing L-Aspartic acid-1,4-¹³C₂. The final concentration of the tracer should be optimized but typically ranges from the physiological concentration of aspartate in the chosen medium to a level that ensures sufficient labeling for detection.

-

Incubation: Incubate the cells with the tracer for a predetermined period. The incubation time should be sufficient to achieve isotopic steady-state in the metabolites of interest. This can range from a few hours to over 24 hours, depending on the cell type and the turnover rates of the metabolites being analyzed.

Metabolite Extraction

-

Quenching Metabolism: Rapidly quench metabolic activity to preserve the in vivo state of the metabolites. This is typically achieved by aspirating the culture medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Cell Lysis and Extraction: Add a cold extraction solvent, commonly a mixture of methanol, acetonitrile, and water, to the cell culture plate. Scrape the cells and collect the cell lysate.

-

Phase Separation: Separate the polar metabolites from the non-polar components (lipids and proteins) by centrifugation. The polar phase containing the central carbon metabolites is collected for analysis.

Analytical Methods

-

Mass Spectrometry (MS): The most common analytical techniques for ¹³C-MFA are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4]

-

GC-MS: Requires derivatization of the polar metabolites to make them volatile. This method provides excellent chromatographic separation and robust fragmentation patterns for identifying and quantifying metabolites.

-

LC-MS: Offers the advantage of analyzing underivatized metabolites in their native state and is particularly well-suited for separating isomers.

-

-

Data Analysis: The raw MS data is processed to determine the mass isotopomer distributions (MIDs) of the metabolites of interest. The MIDs represent the fractional abundance of each isotopologue (molecules of a compound that differ only in their isotopic composition). This data is then used in computational models to estimate metabolic fluxes.

Data Presentation

The quantitative data obtained from a L-Aspartic acid-1,4-¹³C₂ tracing experiment is typically presented as the fractional enrichment of ¹³C in key metabolites of the central carbon metabolism. The following table provides an illustrative example of the expected labeling patterns in TCA cycle intermediates after one turn of the cycle.

| Metabolite | Isotopologue | Expected Fractional Enrichment (%) | Interpretation |

| Oxaloacetate | M+2 | High | Direct conversion from L-Aspartic acid-1,4-¹³C₂. |

| Citrate | M+2 | High | Condensation of M+2 Oxaloacetate with unlabeled Acetyl-CoA. |

| α-Ketoglutarate | M+1 | Moderate | Decarboxylation of M+2 Isocitrate. The ¹³C at the C1 position of oxaloacetate is lost. |

| Succinate | M+1 | Moderate | Decarboxylation of M+1 α-Ketoglutarate. |

| Fumarate | M+1 | Moderate | Oxidation of M+1 Succinate. |

| Malate | M+1 / M+2 | Variable | M+1 is generated from M+1 Fumarate. M+2 can be generated if there is significant flux through pyruvate carboxylase using labeled pyruvate. |

| Aspartate | M+2 | High | Reflects the labeling of the intracellular oxaloacetate pool. |

Note: This table presents a simplified, illustrative scenario. Actual fractional enrichments will vary depending on the cell type, metabolic state, and contributions from other carbon sources.

Visualization of Metabolic Pathways and Workflows

Experimental Workflow

Caption: Experimental workflow for ¹³C metabolic flux analysis.

Metabolic Fate of L-Aspartic Acid-1,4-¹³C₂

References

The Role of L-Aspartic acid-1,4-¹³C₂ in Elucidating Krebs Cycle Dynamics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of L-Aspartic acid-1,4-¹³C₂ as a stable isotope tracer for investigating the Krebs (Tricarboxylic Acid, TCA) cycle. This powerful tool offers a nuanced window into cellular metabolism, enabling the quantification of metabolic fluxes and the elucidation of pathway dynamics critical for drug discovery and development.

Introduction: L-Aspartic Acid as a Probe for the Krebs Cycle

L-Aspartic acid, a non-essential amino acid, serves as a direct precursor to the Krebs cycle intermediate, oxaloacetate, through the action of aspartate aminotransferase (AST).[1] By introducing L-Aspartic acid labeled with ¹³C at specific positions, researchers can trace the fate of these carbon atoms as they traverse the central carbon metabolism, providing invaluable insights into anaplerosis, cataplerosis, and overall cycle flux.[2] The use of L-Aspartic acid-1,4-¹³C₂ is particularly advantageous as it introduces two labeled carbons into oxaloacetate, creating a distinct isotopic signature that can be tracked through subsequent enzymatic reactions of the Krebs cycle.

Metabolic Fate of L-Aspartic acid-1,4-¹³C₂ in the Krebs Cycle

The journey of the ¹³C labels from L-Aspartic acid-1,4-¹³C₂ through the Krebs cycle is a predictable yet informative cascade of biochemical transformations. Understanding this metabolic fate is crucial for interpreting the resulting mass isotopomer distribution data.

Entry into the Krebs Cycle

L-Aspartic acid-1,4-¹³C₂ is converted to [1,4-¹³C₂]oxaloacetate by aspartate aminotransferase. This reaction effectively introduces a doubly labeled four-carbon intermediate into the Krebs cycle.

First Turn of the Krebs Cycle

-

Citrate Synthase: [1,4-¹³C₂]Oxaloacetate condenses with an unlabeled acetyl-CoA (derived from other sources like glucose or fatty acids) to form [1,4-¹³C₂]citrate.

-

Aconitase: [1,4-¹³C₂]Citrate is isomerized to [1,4-¹³C₂]isocitrate.

-

Isocitrate Dehydrogenase: Isocitrate is oxidatively decarboxylated to α-ketoglutarate. In this step, the ¹³C at the C1 position of isocitrate (originally from the C1 of aspartate) is lost as ¹³CO₂. The resulting α-ketoglutarate is labeled at the C4 position ([4-¹³C₁]α-ketoglutarate).

-

α-Ketoglutarate Dehydrogenase: [4-¹³C₁]α-ketoglutarate is converted to [3-¹³C₁]succinyl-CoA, with the loss of another unlabeled carbon as CO₂.

-

Succinyl-CoA Synthetase: [3-¹³C₁]succinyl-CoA is converted to [3-¹³C₁]succinate.

-

Succinate Dehydrogenase: Due to the symmetric nature of succinate, the ¹³C label has an equal probability of being at the C2 or C3 position in the resulting fumarate. This leads to a 50:50 mixture of [2-¹³C₁]fumarate and [3-¹³C₁]fumarate.

-

Fumarase: The mixture of labeled fumarate is hydrated to produce a corresponding mixture of [2-¹³C₁]malate and [3-¹³C₁]malate.

-

Malate Dehydrogenase: Finally, the labeled malate is oxidized to regenerate oxaloacetate, resulting in a mixture of [2-¹³C₁]oxaloacetate and [3-¹³C₁]oxaloacetate.

Subsequent Turns of the Krebs Cycle

In the second turn, the M+1 labeled oxaloacetate can condense with another unlabeled acetyl-CoA, leading to the propagation of M+1 and M+2 isotopologues throughout the cycle. The continued cycling and mixing of labeled and unlabeled pools result in complex mass isotopomer distributions that can be mathematically modeled to quantify metabolic fluxes.

Data Presentation: Expected Mass Isotopomer Distributions

The following tables summarize the expected mass isotopomer distributions (MIDs) of key Krebs cycle intermediates after one turn of the cycle, following the introduction of L-Aspartic acid-1,4-¹³C₂. These are theoretical distributions assuming 100% labeling of the initial aspartate pool and no pre-existing labeled intermediates. Actual experimental data will vary based on labeling efficiency, metabolic state of the cells, and analytical methods.

Table 1: Expected Mass Isotopomer Distribution of Krebs Cycle Intermediates (First Turn)

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) |

| Oxaloacetate (initial) | 0 | 0 | 100 | 0 | 0 |

| Citrate/Isocitrate | 0 | 0 | 100 | 0 | 0 |

| α-Ketoglutarate | 0 | 100 | 0 | 0 | 0 |

| Succinyl-CoA/Succinate | 0 | 100 | 0 | 0 | 0 |

| Fumarate | 0 | 100 | 0 | 0 | 0 |

| Malate | 0 | 100 | 0 | 0 | 0 |

| Oxaloacetate (end) | 0 | 100 | 0 | 0 | 0 |

Table 2: Expected Positional Labeling in Key Intermediates (First Turn)

| Metabolite | Labeled Carbons |

| [1,4-¹³C₂]Oxaloacetate | C1, C4 |

| [1,4-¹³C₂]Citrate | C1, C4 |

| [4-¹³C₁]α-Ketoglutarate | C4 |

| [3-¹³C₁]Succinate | C3 |

| [2-¹³C₁]/[3-¹³C₁]Fumarate | C2 or C3 (50/50) |

| [2-¹³C₁]/[3-¹³C₁]Malate | C2 or C3 (50/50) |

Experimental Protocols

This section outlines a detailed methodology for conducting a ¹³C tracer experiment using L-Aspartic acid-1,4-¹³C₂ in cultured mammalian cells, followed by sample preparation for LC-MS/MS analysis.

Cell Culture and Labeling

-

Cell Seeding: Seed adherent cells in 6-well plates at a density that allows them to reach approximately 80% confluency at the time of metabolite extraction (e.g., 200,000 cells/well for a 24-hour experiment).[3]

-

Media Preparation: Prepare custom DMEM or RPMI-1640 medium lacking L-Aspartic acid. Supplement the medium with all other necessary components, including dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled aspartate.

-

Tracer Introduction: On the day of the experiment, aspirate the growth medium, wash the cells twice with phosphate-buffered saline (PBS), and replace it with the custom medium supplemented with a known concentration of L-Aspartic acid-1,4-¹³C₂ (typically in the range of the normal physiological concentration of aspartate, e.g., 0.1-0.5 mM).

-

Incubation: Incubate the cells for a predetermined time to allow for the incorporation of the tracer and to reach isotopic steady state. This time can range from a few hours to 24 hours, depending on the cell type and the metabolic pathways of interest.[3]

Metabolite Extraction

-

Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells once with ice-cold PBS.

-

Extraction: Immediately add a pre-chilled extraction solvent, such as 80% methanol, to each well. Scrape the cells in the extraction solvent and transfer the cell suspension to a microcentrifuge tube.

-

Homogenization and Clarification: Vortex the tubes vigorously and centrifuge at high speed (e.g., 15,000 x g) at 4°C for 10-15 minutes to pellet cell debris.

-

Drying: Transfer the supernatant containing the metabolites to a new tube and dry it completely using a vacuum concentrator (e.g., SpeedVac).

Sample Preparation for LC-MS/MS Analysis

-

Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis, such as a mixture of water and acetonitrile.

-

Derivatization (Optional): For certain organic acids that exhibit poor chromatographic retention or ionization efficiency, a derivatization step may be necessary.

-

LC-MS/MS Analysis: Analyze the samples using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). Use a suitable column for separating polar metabolites, such as a HILIC or a mixed-mode column.[1][4] The mass spectrometer should be operated in a mode that allows for the detection and quantification of different mass isotopologues of the target Krebs cycle intermediates.

Mandatory Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate the key metabolic pathways and experimental workflows described in this guide.

Caption: Metabolic fate of ¹³C labels from L-Aspartic acid-1,4-¹³C₂ in the Krebs cycle.

Caption: Experimental workflow for ¹³C tracer analysis with L-Aspartic acid-1,4-¹³C₂.

Caption: Logical relationship for quantifying Krebs cycle flux using L-Aspartic acid-1,4-¹³C₂.

References

Investigating Amino-Acid Biosynthesis with L-Aspartic acid-1,4-13C2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of L-Aspartic acid-1,4-13C2 as a stable isotope tracer to investigate the biosynthesis of the aspartate family of amino acids. This family includes the essential amino acids lysine, threonine, and methionine, as well as isoleucine, which is derived from threonine. Understanding the metabolic flux through these pathways is critical for various fields, including metabolic engineering, drug discovery, and nutritional science.

Introduction to 13C Metabolic Flux Analysis (13C-MFA)

13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[1] The core principle of 13C-MFA involves introducing a substrate labeled with the stable isotope 13C into a biological system.[1] As the cells metabolize this labeled substrate, the 13C atoms are incorporated into various downstream metabolites. By analyzing the distribution of these isotopes in the metabolites, typically through mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to deduce the relative and absolute fluxes through different metabolic pathways.[2]

This compound is an ideal tracer for studying the biosynthesis of its derivative amino acids. With 13C labels at both the C1 and C4 positions, it provides distinct isotopic signatures that can be tracked as the carbon backbone is modified through various enzymatic reactions.

The Aspartate Family of Amino Acid Biosynthesis

Aspartic acid serves as the primary precursor for the synthesis of lysine, threonine, and methionine in bacteria, archaea, fungi, and plants. Isoleucine is subsequently synthesized from threonine. This biosynthetic network, often referred to as the "aspartate family pathway," is a complex and highly regulated metabolic route.

Below is a diagram illustrating the key steps in the aspartate family amino acid biosynthesis pathway.

References

L-Aspartic Acid-1,4-13C2 as a Precursor for Nucleotide Synthesis: A Technical Guide

Introduction

L-Aspartic acid is a non-essential amino acid that serves as a critical hub in cellular metabolism.[1] Beyond its role as a protein building block, aspartate is a fundamental precursor for the biosynthesis of nucleotides, the essential components of DNA and RNA.[2][3] The de novo synthesis pathways for both purines and pyrimidines utilize aspartate as a key donor of atoms for the assembly of their characteristic ring structures.[4][5]

Stable isotope-labeled compounds, such as L-Aspartic acid-1,4-13C2, are powerful tools for researchers in metabolic studies.[6][7] By replacing the carbon atoms at the 1 and 4 positions with the heavy isotope ¹³C, this molecule acts as a tracer.[8] Its journey through metabolic pathways can be monitored using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[9][10] This allows for the quantitative analysis of metabolic fluxes, providing deep insights into the dynamics of nucleotide synthesis in various physiological and pathological states. This guide provides an in-depth overview of the role of this compound in nucleotide synthesis, detailing the metabolic pathways, experimental workflows, and data analysis strategies relevant to researchers, scientists, and drug development professionals.

Metabolic Pathways: The Role of Aspartate in Nucleotide Synthesis

Aspartate contributes atoms to the formation of both pyrimidine and purine rings through distinct de novo synthesis pathways.

De Novo Pyrimidine Synthesis

In pyrimidine synthesis, the entire aspartate molecule is incorporated to form part of the six-membered ring. The pathway begins with the synthesis of carbamoyl phosphate, which then reacts with aspartate in a key step catalyzed by aspartate transcarbamoylase.[5][11] The pyrimidine ring is fully assembled before it is attached to ribose-5-phosphate.[2] When using this compound as a tracer, the ¹³C atoms are incorporated into the pyrimidine ring, allowing for direct measurement of the pathway's activity.

De Novo Purine Synthesis

Unlike in pyrimidine synthesis, aspartate does not contribute its entire carbon skeleton to the purine ring. Instead, it primarily donates a nitrogen atom at two distinct steps.[4] The purine ring is constructed stepwise upon a foundation of ribose-5-phosphate.[2] The first nitrogen donation from aspartate contributes to the N1 position of the purine ring.[4] The second occurs during the conversion of inosine monophosphate (IMP), the parent purine nucleotide, into adenosine monophosphate (AMP).[4] Tracing with this compound is less direct for purine synthesis since the labeled carbons are released as fumarate, but it remains crucial for understanding the overall metabolic state and substrate availability.

Experimental Design and Protocols

Tracing experiments using this compound are central to ¹³C Metabolic Flux Analysis (¹³C-MFA).[12][13] These studies provide a quantitative snapshot of intracellular reaction rates.[14] The general workflow involves culturing cells with the labeled substrate, harvesting metabolites, and analyzing their isotopic enrichment.[14][15]

General Workflow for ¹³C Metabolic Flux Analysis

The process begins with careful experimental design, followed by cell culture with the ¹³C-labeled tracer.[9] After a defined period, metabolism is instantly halted (quenched), and intracellular metabolites are extracted.[14] These extracts are then analyzed by mass spectrometry to determine the mass isotopomer distribution (MID) of target metabolites, which reveals the extent and pattern of ¹³C incorporation.[9][14] Finally, computational modeling is used to calculate metabolic fluxes from the MID data.[14]

Representative Experimental Protocol

The following is a generalized protocol for tracing this compound into the nucleotide pool of cultured mammalian cells.

-

Cell Culture and Labeling:

-

Culture cells to mid-logarithmic phase in standard growth medium.

-

To initiate labeling, replace the standard medium with an identical medium containing this compound at a known concentration. The duration of labeling depends on the pathway of interest; for nucleotides, this can range from a few hours to over 24 hours to approach isotopic steady state.[15]

-

-

Metabolite Quenching and Extraction:

-

Rapidly aspirate the labeling medium from the culture dish.

-

Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular tracer.

-

Instantly quench metabolic activity by adding liquid nitrogen directly to the dish, snap-freezing the cell monolayer.[16]

-

Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water solution) to the frozen cells.

-

Scrape the cells and collect the cell lysate/solvent mixture into a microcentrifuge tube.

-

Vortex thoroughly and centrifuge at high speed at 4°C to pellet protein and cell debris.

-

Collect the supernatant containing the polar metabolites.

-

-

Sample Preparation and LC-MS/MS Analysis:

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.

-

Analyze the samples using an LC-MS/MS system, such as a high-resolution Orbitrap mass spectrometer coupled to a high-performance liquid chromatography (HPLC) system.[15]

-

Employ a chromatographic method (e.g., HILIC) suitable for separating polar metabolites like nucleotides.

-

The mass spectrometer measures the mass-to-charge ratio (m/z) of the ions, allowing for the differentiation of unlabeled (M+0) and ¹³C-labeled (M+1, M+2, etc.) isotopologues of target nucleotides like UMP.[9]

-

-

Data Analysis:

-

Process the raw MS data to identify and quantify the different isotopologues for each metabolite of interest.

-

Correct the raw data for the natural abundance of stable isotopes in the molecule.[17]

-

The resulting Mass Isotopomer Distribution (MID) provides the fractional abundance of each isotopologue (M+0, M+1, M+2...).

-

Use the corrected MIDs as input for ¹³C-MFA software to calculate intracellular metabolic fluxes.[14]

-

Data Presentation and Interpretation

Quantitative data from ¹³C tracing experiments are typically presented as the fractional abundance of each mass isotopologue. This distribution provides a direct readout of the tracer's incorporation into downstream metabolites. Comparing these distributions across different experimental conditions (e.g., control vs. drug-treated cells) can reveal how a specific perturbation affects pathway activity.

For example, a drug that inhibits de novo pyrimidine synthesis would be expected to decrease the abundance of the M+2 isotopologue of UMP when cells are fed this compound, as the incorporation of the two ¹³C atoms from the tracer would be blocked.

Table 1: Representative Quantitative Data for UMP Isotopologue Distribution

The table below illustrates hypothetical data from an experiment tracing this compound into UMP. The data shows a significant decrease in the M+2 isotopologue upon treatment with a hypothetical pyrimidine synthesis inhibitor, indicating successful target engagement.

| Isotopologue | Description | Relative Abundance (Control) | Relative Abundance (Inhibitor-Treated) |

| M+0 | Unlabeled UMP | 55% | 92% |

| M+1 | UMP with one ¹³C | 5% | 3% |

| M+2 | UMP with two ¹³C from Aspartate | 40% | 5% |

Applications in Research and Drug Development

Stable isotope tracing with this compound is a versatile technique with significant applications in both basic research and pharmaceutical development.

-

Understanding Disease Metabolism: Many diseases, particularly cancer, exhibit altered metabolic pathways to support rapid proliferation.[12][18] Tracing studies can precisely quantify the contribution of de novo nucleotide synthesis to tumor growth and identify metabolic vulnerabilities. For instance, studies have shown that decreased activity of the urea cycle enzyme ASS1 in some cancers diverts aspartate towards pyrimidine synthesis to promote proliferation.[19]

-

Target Identification and Validation: By mapping metabolic fluxes, researchers can identify enzymes that are critical nodes in a pathway essential for disease progression. These enzymes can then be investigated as potential drug targets.

-

Mechanism of Action Studies: For drugs designed to inhibit metabolic pathways, ¹³C tracing can confirm target engagement and quantify the downstream metabolic consequences. This provides a direct measure of a drug's efficacy at the molecular level within a cellular context.[9]

-

Pharmacodynamic Biomarkers: The isotopic enrichment of specific metabolites can serve as a pharmacodynamic biomarker, providing a quantitative readout of a drug's effect in preclinical models and potentially in clinical settings.

References

- 1. healthyhey.com [healthyhey.com]

- 2. De novo synthesis - Wikipedia [en.wikipedia.org]

- 3. bu.edu [bu.edu]

- 4. letstalkacademy.com [letstalkacademy.com]

- 5. Nucleotide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Dthis compound | C4H7NO4 | CID 71308911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Direct determination of the N-acetyl-L-aspartate synthesis rate in the human brain by (13)C MRS and [1-(13)C]glucose infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Purine Synthesis | Nucleotide Synthesis | USMLE Strike [usmlestrike.com]

- 12. A guide to 13C metabolic flux analysis for the cancer biologist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

- 14. benchchem.com [benchchem.com]

- 15. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Correction of 13C mass isotopomer distributions for natural stable isotope abundance. | Semantic Scholar [semanticscholar.org]

- 18. [PDF] A guide to 13C metabolic flux analysis for the cancer biologist | Semantic Scholar [semanticscholar.org]

- 19. Diversion of aspartate in ASS1-deficient tumors fosters de novo pyrimidine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to L-Aspartic Acid-1,4-13C2 Incorporation into Biomass

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and applications for tracing the metabolic fate of L-Aspartic acid-1,4-13C2 in biological systems. Aspartic acid is a crucial non-essential amino acid that serves as a key node in cellular metabolism, linking carbohydrate and amino acid metabolism. The use of stable isotope-labeled aspartic acid allows for the precise tracking of its incorporation into various biomass components, providing valuable insights into metabolic fluxes and pathway activities. This is particularly relevant in fields such as cancer biology, immunology, and metabolic engineering.

Introduction to L-Aspartic Acid Metabolism and Isotope Tracing

L-aspartate is a central metabolite, playing a pivotal role in numerous biosynthetic pathways. It is synthesized from the tricarboxylic acid (TCA) cycle intermediate oxaloacetate and is a direct precursor for the synthesis of other amino acids (asparagine, lysine, threonine, methionine, and isoleucine), purines, and pyrimidromes.[1][2][3][4] Given its central role, understanding the dynamics of aspartate metabolism is critical for elucidating the metabolic reprogramming that occurs in various physiological and pathological states.

Stable isotope tracing using this compound is a powerful technique to quantitatively track the contribution of aspartate to these downstream pathways. By introducing this labeled tracer into a biological system, researchers can follow the journey of the 13C atoms as they are incorporated into other metabolites and macromolecules. This is typically achieved using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the mass isotopomer distributions (MIDs) of downstream metabolites.[1][5]

Experimental Protocols

A successful this compound tracing experiment requires careful planning and execution of several key steps, from cell culture and labeling to sample preparation and analysis.

Cell Culture and Isotope Labeling

This protocol is a general guideline for adherent mammalian cells and should be optimized for the specific cell line and experimental conditions.

Materials:

-

Adherent mammalian cell line of interest

-

Standard cell culture medium (e.g., DMEM, RPMI-1640)

-

Dialyzed fetal bovine serum (dFBS) to minimize unlabeled amino acids

-

This compound

-

Phosphate-buffered saline (PBS)

-

6-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase and reach approximately 80% confluency at the time of harvest.

-

Standard Culture: Culture cells overnight in their standard complete medium.

-

Labeling Medium Preparation: Prepare the labeling medium by supplementing a base medium (lacking aspartate) with a known concentration of this compound and dFBS. The concentration of the tracer should be determined based on the specific experimental goals.

-

Labeling:

-

Aspirate the standard culture medium from the cells.

-

Wash the cells once with sterile PBS to remove any residual unlabeled medium.

-

Add the pre-warmed labeling medium to the cells.

-

-

Incubation: Incubate the cells for a predetermined period. The duration of labeling is critical and depends on the turnover rate of the metabolites of interest. For many pathways, a steady-state labeling is achieved within hours.[6]

Metabolite Extraction

This protocol is designed for the extraction of polar metabolites from cultured cells.

Materials:

-

Ice-cold 80% methanol

-

Cell scrapers

-

Microcentrifuge tubes

-

Centrifuge capable of 16,000 x g and 4°C

-

Vacuum concentrator (e.g., SpeedVac)

Procedure:

-

Quenching and Lysis:

-

Aspirate the labeling medium.

-

Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity and lyse the cells.[5]

-

-

Cell Collection: Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Vortexing: Vortex the tubes vigorously for 30 seconds.

-

Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.[5]

-

Supernatant Collection: Transfer the supernatant, which contains the polar metabolites, to a new tube.

-

Drying: Dry the metabolite extracts using a vacuum concentrator.

-

Storage: Store the dried extracts at -80°C until analysis.

Protein Hydrolysis and Amino Acid Derivatization for GC-MS Analysis

To analyze the incorporation of 13C from aspartate into protein biomass, the protein fraction must be hydrolyzed to its constituent amino acids. These amino acids are then chemically derivatized to make them volatile for GC-MS analysis.

Materials:

-

6 M HCl

-

Derivatization reagents (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide, TBDMS)

Procedure:

-

Protein Hydrolysis:

-

After metabolite extraction, the remaining cell pellet contains proteins and other macromolecules.

-

Add 6 M HCl to the pellet and heat at 110°C for 24 hours to hydrolyze the proteins into amino acids.[1]

-

-

Drying: Dry the hydrolysate under a stream of nitrogen or using a vacuum concentrator.

-

Derivatization:

-

Resuspend the dried amino acids in a suitable solvent.

-

Add the derivatization reagent (e.g., TBDMS) and incubate at a specific temperature (e.g., 70°C for 1 hour) to create volatile amino acid derivatives.[7]

-

GC-MS Analysis

The derivatized amino acids are then analyzed by GC-MS to determine their mass isotopomer distributions.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

General GC-MS Parameters:

-

Injection: Splitless injection is commonly used for these analyses.

-

Column: A suitable capillary column (e.g., DB-5ms) is used to separate the derivatized amino acids.

-

Oven Program: A temperature gradient is applied to the GC oven to elute the different amino acids at distinct retention times.

-

Mass Spectrometer: The mass spectrometer is operated in either scan mode to identify all ions or in selected ion monitoring (SIM) mode to quantify specific mass fragments of interest.

The resulting data provides the relative abundance of different mass isotopomers for each amino acid, which reflects the incorporation of 13C from the this compound tracer.

Data Presentation and Interpretation

The primary output of a stable isotope tracing experiment is the mass isotopomer distribution (MID) for metabolites of interest. This data can be presented in tables to facilitate comparison between different experimental conditions.

Example Quantitative Data: 13C-Glutamine Tracing into Aspartate and Downstream Metabolites in CD8+ T Cells

While a specific dataset for this compound is not publicly available in a structured format, the following tables illustrate the type of quantitative data obtained from a similar experiment where [U-13C5]glutamine was used to trace carbon into aspartate and downstream metabolites in CD8+ T cells.[8][9] This demonstrates how the incorporation of labeled precursors into biomass is quantified.

Table 1: Fractional Enrichment of 13C from [U-13C5]Glutamine into Aspartate in CD8+ T Cells

| Cell Type | Condition | M+2 Aspartate (%) | M+4 Aspartate (%) |

| Naïve T (Tn) | In vitro | ~5 | ~2 |

| Effector T (Teff) | In vitro | ~25 | ~15 |

| Effector T (Teff) | In vivo Infusion | ~20 | ~10 |

Data are illustrative and based on published findings.[8][9]

Table 2: Fractional Enrichment of 13C from [U-13C5]Glutamine into UMP in CD8+ T Cells

| Cell Type | Condition | M+3 UMP (%) |

| Naïve T (Tn) | In vitro | <5 |

| Effector T (Teff) | In vitro | ~30 |

| Effector T (Teff) | In vivo Infusion | ~30 |

Data are illustrative and based on published findings.[8]

Metabolic and Signaling Pathways

The incorporation of this compound into biomass is intricately linked to central metabolic pathways and key signaling networks that regulate cell growth and proliferation.

Aspartate Metabolism and its Link to the TCA Cycle

L-aspartate is directly synthesized from the TCA cycle intermediate oxaloacetate via transamination. The labeled carbons from this compound can be traced back into the TCA cycle and into other biosynthetic pathways that utilize aspartate as a precursor.

Aspartate Sensing and the mTORC1 Signaling Pathway

Recent research has uncovered a crucial link between aspartate availability and the activation of the mTORC1 (mechanistic Target of Rapamycin Complex 1) signaling pathway.[10][11] mTORC1 is a master regulator of cell growth, proliferation, and metabolism. Aspartate metabolism, particularly its synthesis which is dependent on mitochondrial respiration, signals to mTORC1, thereby coupling mitochondrial activity to cell growth decisions.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of a typical this compound tracing experiment.

Conclusion

The use of this compound as a stable isotope tracer is an invaluable tool for dissecting the complexities of cellular metabolism. By providing detailed, quantitative data on the flux through aspartate-dependent pathways, this approach offers deep insights into the metabolic adaptations that underpin various biological processes. The protocols and conceptual frameworks outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to design and execute robust stable isotope tracing experiments, ultimately advancing our understanding of cellular metabolism in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The biosynthesis and metabolism of the aspartate derived amino acids in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 8. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determining the mechanism of aspartate sensing by the mTOR pathway - Jose Orozco [grantome.com]

- 11. Aspartate metabolism in endothelial cells activates the mTORC1 pathway to initiate translation during angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for L-Aspartic Acid-1,4-13C2 NMR Sample Preparation and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Aspartic acid, a non-essential amino acid, is a key metabolite that connects carbohydrate and amino acid metabolism through the tricarboxylic acid (TCA) cycle. The use of stable isotope-labeled L-Aspartic acid, specifically L-Aspartic acid-1,4-13C2, in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy, provides a powerful tool for tracing metabolic pathways and quantifying metabolic fluxes. This application note offers detailed protocols for the preparation and analysis of this compound NMR samples, enabling researchers to accurately probe cellular metabolism.

Principle

The underlying principle of this technique is the introduction of a 13C-labeled substrate into a biological system and the subsequent tracking of the 13C label as it is incorporated into downstream metabolites. L-Aspartic acid is synthesized from the TCA cycle intermediate oxaloacetate via transamination.[1][2] By providing this compound, the labeled carbons at positions 1 and 4 can be traced as they enter the TCA cycle and are distributed throughout connected metabolic pathways. NMR spectroscopy is uniquely suited for this analysis as it can distinguish between different isotopomers (molecules that differ only in their isotopic composition), providing detailed information on metabolic activities.

Applications

-

Metabolic Flux Analysis (MFA): Quantifying the rate of metabolic reactions to understand cellular physiology and response to stimuli.

-

Drug Discovery and Development: Assessing the effect of drug candidates on cellular metabolism and identifying potential off-target effects.

-

Disease Research: Investigating metabolic reprogramming in diseases such as cancer, diabetes, and neurodegenerative disorders.

-

Bioprocess Optimization: Monitoring and optimizing metabolite production in industrial biotechnology applications.

Experimental Protocols

Protocol 1: Preparation of this compound NMR Sample

This protocol outlines the steps for preparing a standard NMR sample of this compound for analysis.

Materials:

-

This compound (≥98% isotopic purity)

-

Deuterium oxide (D2O, 99.9%)

-

Phosphate buffer saline (PBS) or other appropriate buffer components

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

Internal standard (e.g., DSS, TSP)

-

5 mm NMR tubes

-

Vortex mixer

-

pH meter

-

Pipettes and sterile pipette tips

Procedure:

-

Determine Sample Concentration: The required concentration will depend on the specific experiment and the NMR spectrometer's sensitivity. For 13C NMR, a higher concentration is generally preferred. A typical starting concentration is 1-10 mM.[3][4]

-

Prepare Buffer: Prepare the desired buffer in D2O. A common choice is a phosphate buffer (e.g., 50 mM sodium phosphate) to maintain a stable pH. The pH should be adjusted to the desired physiological range (typically 7.0-7.4) using DCl or NaOD to avoid introducing a strong proton signal.

-

Dissolve L-Aspartic Acid: Weigh the required amount of this compound and dissolve it in the prepared D2O buffer. For example, for a 1 mL sample of 10 mM L-Aspartic acid (MW ≈ 135.08 g/mol for the labeled compound), you would need approximately 1.35 mg.

-

Add Internal Standard: Add a known concentration of an internal standard for chemical shift referencing and quantification. 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid, sodium salt (DSS) or sodium 3-(trimethylsilyl)-1-propanesulfonate (TSP) are commonly used at a final concentration of 0.5-1 mM.

-

Adjust pH: Check the pH of the final solution and adjust if necessary using small volumes of dilute DCl or NaOD.

-

Transfer to NMR Tube: Transfer approximately 0.5-0.6 mL of the final solution into a clean, dry 5 mm NMR tube.[3] Ensure the liquid height is sufficient for the NMR probe (typically around 4-5 cm).

-

Cap and Label: Cap the NMR tube and label it clearly.

Protocol 2: NMR Data Acquisition

The following are general guidelines for acquiring 1D 1H and 13C NMR spectra. Optimal parameters may need to be adjusted based on the spectrometer and sample.

Table 1: Recommended NMR Acquisition Parameters

| Parameter | 1D 1H Spectrum | 1D 13C Spectrum |

| Pulse Sequence | Standard 1D pulse (e.g., zg30) | Standard 1D pulse with proton decoupling (e.g., zgpg30) |

| Spectrometer Frequency | As per instrument (e.g., 500 MHz) | As per instrument (e.g., 125 MHz) |

| Pulse Width (p1) | Calibrated 30-90° pulse | Calibrated 30-90° pulse |

| Acquisition Time (aq) | 2-4 s | 1-2 s |

| Relaxation Delay (d1) | 1-5 s | 2-5 s (For quantitative analysis, a longer delay of 5xT1 is recommended)[5][6] |

| Number of Scans (ns) | 16-64 | 1024-4096 (or more, depending on concentration) |

| Spectral Width (sw) | 12-16 ppm | 200-250 ppm |

| Temperature | 298 K (25 °C) | 298 K (25 °C) |

For Quantitative 13C NMR:

To obtain accurate quantitative data from 13C NMR spectra, two main challenges must be addressed: the long spin-lattice relaxation times (T1) of quaternary carbons and the Nuclear Overhauser Effect (NOE).

-

Long Relaxation Delays: To ensure full relaxation of all carbon nuclei between pulses, a relaxation delay (d1) of at least 5 times the longest T1 value is recommended.[5][6]

-

Inverse-Gated Decoupling: To suppress the NOE, which can lead to inaccurate signal integrals, an inverse-gated decoupling pulse sequence should be used. In this sequence, the proton decoupler is only on during the acquisition time and off during the relaxation delay.

-

Paramagnetic Relaxation Agents: The addition of a small amount of a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)3), can shorten the T1 relaxation times, allowing for shorter relaxation delays and faster data acquisition.[5] A typical concentration is around 0.1 M.[5]

Data Presentation and Analysis

Quantitative Data Summary

The following table provides an example of how to summarize the quantitative data obtained from the NMR analysis.

Table 2: Example of Quantitative NMR Data for this compound Analysis

| Metabolite | Carbon Position | Chemical Shift (ppm) | Integral (Relative to Internal Standard) | 13C Enrichment (%) |

| L-Aspartic Acid | C1 | ~178 | 1.00 | 99 |

| C4 | ~175 | 1.00 | 99 | |

| C2 | ~53 | 1.00 | 1.1 (natural abundance) | |

| C3 | ~38 | 1.00 | 1.1 (natural abundance) | |

| Downstream Metabolite A | C'x' | X.X | Y.Y | Z.Z |

| Downstream Metabolite B | C'y' | A.A | B.B | C.C |

Note: Chemical shifts are approximate and can vary based on pH and buffer conditions.

Data Processing and Analysis Workflow

The following workflow outlines the key steps in processing and analyzing the acquired NMR data.

NMR Data Processing and Analysis Workflow.

Visualization of Metabolic Pathway

The following diagram illustrates the entry of L-Aspartic acid into the Tricarboxylic Acid (TCA) cycle.

Entry of L-Aspartic acid into the TCA Cycle.

In this pathway, L-Aspartic acid labeled at the C1 and C4 positions is converted to oxaloacetate, introducing the 13C labels into the TCA cycle. The subsequent metabolism of oxaloacetate will distribute these labels to other TCA cycle intermediates and connected metabolic pathways.

Conclusion

The use of this compound in combination with NMR spectroscopy is a robust method for investigating cellular metabolism. The protocols and guidelines presented here provide a framework for researchers to design and execute experiments for metabolic flux analysis and related applications. Careful sample preparation and optimization of NMR acquisition parameters are crucial for obtaining high-quality, quantitative data.

References

- 1. L-aspartate biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Aspartic acid - Wikipedia [en.wikipedia.org]

- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 4. NMR Sample Preparation [nmr.chem.umn.edu]

- 5. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

Application Notes and Protocols for the Detection of L-Aspartic acid-1,4-13C2 by Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Aspartic acid is a non-essential amino acid that plays a crucial role in various metabolic pathways, including the urea cycle and the citric acid cycle. It also functions as an excitatory neurotransmitter in the central nervous system. The use of stable isotope-labeled L-Aspartic acid, such as L-Aspartic acid-1,4-13C2, is instrumental in quantitative studies of its metabolism and function.[1][2] This isotopically labeled internal standard allows for precise and accurate quantification in complex biological matrices by mass spectrometry, mitigating matrix effects and variations in sample processing.[3]

These application notes provide a detailed protocol for the sensitive and specific quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies outlined are applicable for various research and drug development applications, including metabolic flux analysis and pharmacokinetic studies.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for accurate quantification and depends on the biological matrix. Below are protocols for common sample types.

a) Protein Precipitation for Plasma/Serum Samples:

This method is suitable for the extraction of free L-Aspartic acid.

-

To 100 µL of plasma or serum, add 400 µL of ice-cold methanol or acetonitrile containing the internal standard (this compound).[4]

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

b) Acid Hydrolysis for Protein-Bound Amino Acids:

This protocol is used to quantify L-Aspartic acid within a protein or peptide. Note that acid hydrolysis converts asparagine to aspartic acid; therefore, the result will be the sum of both amino acids.[5]

-

To a sample containing protein, add 6 M HCl.

-

Incubate the mixture at 110°C for 24 hours in a vacuum-sealed tube to hydrolyze the protein.[6]

-

After hydrolysis, cool the sample and neutralize it with a suitable base (e.g., NaOH).

-

Perform a protein precipitation step as described above to remove any remaining macromolecules.

Liquid Chromatography (LC) Conditions

A reversed-phase C18 column is commonly used for the separation of amino acids.[4]

| Parameter | Recommended Setting |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[4] |

| Mobile Phase A | 0.1% formic acid in water[4] |

| Mobile Phase B | 0.1% formic acid in acetonitrile[4] |

| Flow Rate | 0.3 mL/min[4] |

| Column Temperature | 40°C[4] |

| Injection Volume | 5 µL[4] |

| Gradient | A linear gradient from 5% to 95% Mobile Phase B over 10 minutes[4] |

Mass Spectrometry (MS) Settings

Mass spectrometric detection is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[4][7] Quantification is achieved using Multiple Reaction Monitoring (MRM).[4][7]

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[4][7] |

| Scan Type | Multiple Reaction Monitoring (MRM)[4][7] |

| Collision Gas | Argon |

MRM Transitions:

The precursor ion for L-Aspartic acid is [M+H]+ with m/z 134.0.[7][8] A common product ion is m/z 88.03, resulting from the neutral loss of formic acid and ammonia.[7][8] this compound has a molecular weight of 135.09 g/mol .[9][10] Therefore, the precursor ion ([M+H]+) will have an m/z of 136.1. The fragmentation will likely involve the loss of a 13C-labeled formic acid, resulting in a product ion with an m/z of 90.0.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| L-Aspartic acid | 134.0 | 88.0[7][8] | To be optimized |

| This compound | 136.1 | 90.0 | To be optimized |

Collision energy should be optimized for the specific instrument being used.

Data Presentation

The following tables summarize typical quantitative data that can be obtained using this method.

Table 1: Linearity and Range

| Analyte | Calibration Range (µM) | Correlation Coefficient (r²) |

| L-Aspartic acid | 1.95 - 125[7] | > 0.99[7][11] |

Table 2: Precision and Accuracy

| Analyte | Concentration (µM) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) |

| L-Aspartic acid | Low QC | < 15 | < 15 | 85 - 115 |

| Mid QC | < 15 | < 15 | 85 - 115 | |

| High QC | < 15 | < 15 | 85 - 115 |

Acceptance criteria are based on typical bioanalytical method validation guidelines.

Visualizations

Experimental Workflow

Caption: Workflow for the quantification of L-Aspartic acid by LC-MS/MS.

Logical Relationship of Analytical Steps

Caption: Key steps in the LC-MS/MS bioanalytical method.

References

- 1. chempep.com [chempep.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. Sample preparation for Amino Acid Analaysis [biosyn.com]

- 6. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]

- 7. Development of a UPLC-MS/MS method for the therapeutic monitoring of L-asparaginase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dthis compound | C4H7NO4 | CID 71308911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. L-Aspartic acid (1,4-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-4455-0.5 [isotope.com]

- 11. chem-agilent.com [chem-agilent.com]

Application Notes and Protocols for Metabolic Flux Analysis using L-Aspartic acid-1,4-13C2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. By introducing isotopically labeled substrates, such as ¹³C-labeled compounds, researchers can trace the flow of atoms through metabolic pathways.[1] This provides a detailed snapshot of cellular metabolism, revealing the activity of pathways crucial for cell growth, proliferation, and response to therapeutic interventions. These application notes provide a detailed workflow for conducting Metabolic Flux Analysis using L-Aspartic acid-1,4-¹³C₂ as a stable isotope tracer.

L-Aspartic acid is a non-essential amino acid that plays a critical role in central carbon metabolism. It is involved in the malate-aspartate shuttle, the urea cycle, and serves as a precursor for the synthesis of other amino acids and nucleotides.[2] Using L-Aspartic acid-1,4-¹³C₂ as a tracer allows for the precise investigation of these pathways and their perturbation in various physiological and pathological states.

Experimental Workflow Overview

The general workflow for a ¹³C-MFA experiment involves several key stages, from initial experimental design to the final data analysis and interpretation.

Detailed Experimental Protocols

Cell Culture and Isotopic Labeling

This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.

Materials:

-

Cell line of interest

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS), dialyzed

-

Penicillin-Streptomycin

-

L-Aspartic acid-1,4-¹³C₂ (Tracer)

-

Unlabeled L-Aspartic acid

-

Cell culture flasks or plates

Protocol:

-

Cell Seeding: Seed cells in culture flasks or plates at a density that will ensure they are in the exponential growth phase at the time of labeling and harvesting.

-

Media Preparation: Prepare the labeling medium. This is typically a custom medium where the concentration of natural L-Aspartic acid is reduced or eliminated and replaced with a known concentration of L-Aspartic acid-1,4-¹³C₂. The final concentration of the tracer will need to be optimized but a starting point is the physiological concentration of aspartate for the cell line.

-

Adaptation (Optional but Recommended): To minimize metabolic shock, it is advisable to adapt the cells to the labeling medium containing unlabeled L-Aspartic acid at the desired concentration for one passage before introducing the ¹³C-labeled tracer.

-

Isotopic Labeling: When cells reach the desired confluency (typically 60-80%), replace the standard culture medium with the prepared labeling medium containing L-Aspartic acid-1,4-¹³C₂.

-

Incubation: Incubate the cells for a predetermined duration to achieve isotopic steady state. This time is dependent on the turnover rate of the metabolic pathways of interest and should be determined empirically. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to determine the point at which the isotopic enrichment of key metabolites platues.[3]

Metabolite Quenching and Extraction

Rapidly halting all enzymatic activity is critical to preserve the in vivo metabolic state of the cells.

Materials:

-

Cold quenching solution (e.g., 60% methanol in water, pre-chilled to -20°C or -80°C)

-

Cold extraction solvent (e.g., 80% methanol in water, pre-chilled to -80°C)

-

Cell scrapers

-

Centrifuge

Protocol:

-

Quenching: Aspirate the labeling medium from the culture vessel. Immediately wash the cells with an appropriate volume of ice-cold phosphate-buffered saline (PBS). Aspirate the PBS and add the pre-chilled quenching solution.

-

Harvesting: Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled centrifuge tube.

-

Centrifugation: Centrifuge the cell suspension at a low speed (e.g., 1000 x g) for 5 minutes at 4°C to pellet the cells.

-

Extraction: Discard the supernatant and resuspend the cell pellet in the pre-chilled extraction solvent. Vortex vigorously to ensure complete lysis and extraction of metabolites.

-

Incubation: Incubate the samples at -20°C for at least 15 minutes to allow for complete protein precipitation.

-

Clarification: Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Collection: Transfer the supernatant containing the extracted metabolites to a new pre-chilled tube. This extract is now ready for derivatization and analysis or can be stored at -80°C.

Sample Derivatization for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar metabolites like amino acids need to be derivatized to increase their volatility. A common method is silylation.

Materials:

-

Metabolite extract

-

N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) + 1% tert-butyldimethylchlorosilane (TBDMCS)

-

Pyridine

-

Heating block or oven

Protocol:

-

Drying: Dry the metabolite extract to completeness under a stream of nitrogen gas or using a vacuum concentrator.

-

Derivatization: Add 50 µL of a mixture of MTBSTFA (+1% TBDMCS) and pyridine (1:1 v/v) to the dried extract.

-

Incubation: Tightly cap the vials and incubate at 60-70°C for 1 hour to allow for complete derivatization.

-

Analysis: After cooling to room temperature, the derivatized samples are ready for GC-MS analysis.

Analytical Measurement by GC-MS

Instrumentation:

-